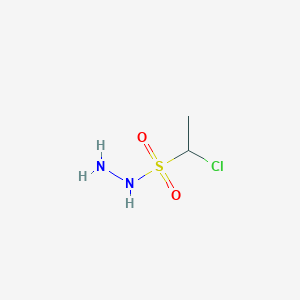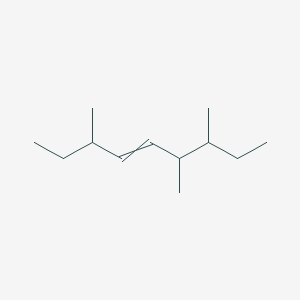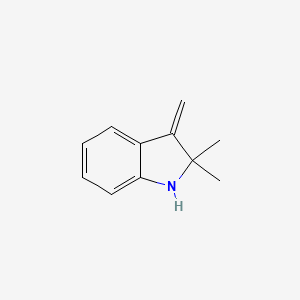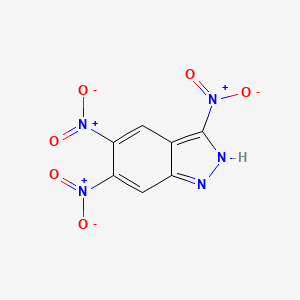![molecular formula C13H10N2O3S B14484556 5-Ethyl-8-oxo-5,8-dihydro[1,3]thiazolo[4,5-g]quinoline-7-carboxylic acid CAS No. 65182-71-0](/img/structure/B14484556.png)
5-Ethyl-8-oxo-5,8-dihydro[1,3]thiazolo[4,5-g]quinoline-7-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-8-oxo-5,8-dihydro[1,3]thiazolo[4,5-g]quinoline-7-carboxylic acid involves the formation of the quinoline core followed by the introduction of the thiazolo ring. The compound is typically synthesized through a series of condensation and cyclization reactions. The product is soluble in 0.5 M NaOH (50 mg/ml), with heat as needed, yielding a clear, colorless solution .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to meet pharmaceutical standards.
Analyse Chemischer Reaktionen
Types of Reactions
5-Ethyl-8-oxo-5,8-dihydro[1,3]thiazolo[4,5-g]quinoline-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the quinoline core, affecting its antibacterial properties.
Substitution: Substitution reactions, particularly at the quinoline ring, can lead to the formation of new compounds with varied biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids and bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with potential antibacterial and pharmacological activities.
Wissenschaftliche Forschungsanwendungen
5-Ethyl-8-oxo-5,8-dihydro[1,3]thiazolo[4,5-g]quinoline-7-carboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a model compound in studying quinoline chemistry and developing new synthetic methodologies.
Biology: Investigated for its antibacterial properties and its effects on bacterial DNA gyrases.
Medicine: Explored as a potential therapeutic agent for treating bacterial infections, particularly those caused by Enterobacteriaceae.
Industry: Utilized in the development of antibacterial agents for veterinary medicine and agriculture
Wirkmechanismus
The compound exerts its effects by inhibiting DNA gyrases, which are essential enzymes for bacterial DNA replication. By binding to these enzymes, it prevents the supercoiling of DNA, thereby inhibiting bacterial growth and replication .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nalidixic Acid: Another quinoline compound with similar antibacterial properties.
Ciprofloxacin: A fluoroquinolone with broader antibacterial activity.
Norfloxacin: A quinolone antibiotic with a similar mechanism of action.
Uniqueness
5-Ethyl-8-oxo-5,8-dihydro[1,3]thiazolo[4,5-g]quinoline-7-carboxylic acid is unique due to its specific structure, which confers distinct antibacterial properties and makes it particularly effective against certain bacterial strains .
Eigenschaften
CAS-Nummer |
65182-71-0 |
|---|---|
Molekularformel |
C13H10N2O3S |
Molekulargewicht |
274.30 g/mol |
IUPAC-Name |
5-ethyl-8-oxo-[1,3]thiazolo[4,5-g]quinoline-7-carboxylic acid |
InChI |
InChI=1S/C13H10N2O3S/c1-2-15-5-8(13(17)18)12(16)7-3-9-11(4-10(7)15)19-6-14-9/h3-6H,2H2,1H3,(H,17,18) |
InChI-Schlüssel |
LZDKJZTZWAJSSV-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C=C(C(=O)C2=CC3=C(C=C21)SC=N3)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2,6-Di-tert-butyl-4-{[2-(pyridin-2-yl)ethoxy]methyl}phenol](/img/structure/B14484483.png)


![2-[(E)-(4-Methoxyphenyl)diazenyl]-1,3-benzothiazole](/img/structure/B14484505.png)
![4-Butyl-3-oxo-1-thia-4,8-diazaspiro[4.5]decane-8-carbaldehyde](/img/structure/B14484506.png)



![2-[(2-Carboxyethyl)sulfanyl]-L-tryptophan](/img/structure/B14484539.png)

